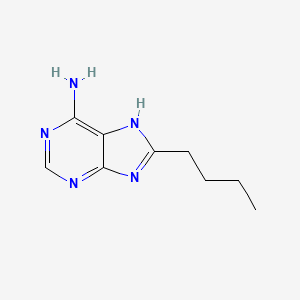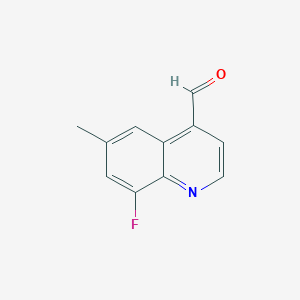
8-Fluoro-6-methylquinoline-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Fluoro-6-methylquinoline-4-carbaldehyde is a chemical compound with the molecular formula C₁₁H₈FNO. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of a fluorine atom and a methyl group on the quinoline ring, along with an aldehyde functional group, makes this compound unique and of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-6-methylquinoline-4-carbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with a suitable quinoline derivative.
Fluorination: Introduction of the fluorine atom can be achieved through electrophilic fluorination using reagents such as Selectfluor.
Methylation: The methyl group is introduced via a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst like aluminum chloride.
Formylation: The aldehyde group is introduced through a Vilsmeier-Haack reaction, which involves the use of N,N-dimethylformamide and phosphorus oxychloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to carry out the fluorination, methylation, and formylation reactions.
Purification: The product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
8-Fluoro-6-methylquinoline-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 8-Fluoro-6-methylquinoline-4-carboxylic acid.
Reduction: 8-Fluoro-6-methylquinoline-4-methanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
8-Fluoro-6-methylquinoline-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 8-Fluoro-6-methylquinoline-4-carbaldehyde involves its interaction with specific molecular targets. The presence of the fluorine atom enhances its ability to interact with biological molecules, potentially inhibiting enzymes or interfering with cellular processes. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
6-Fluoroquinoline-4-carbaldehyde: Lacks the methyl group at the 6-position.
8-Fluoroquinoline-4-carbaldehyde: Lacks the methyl group at the 6-position.
6-Methylquinoline-4-carbaldehyde: Lacks the fluorine atom at the 8-position.
Uniqueness
8-Fluoro-6-methylquinoline-4-carbaldehyde is unique due to the combined presence of the fluorine atom, methyl group, and aldehyde functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H8FNO |
|---|---|
Molecular Weight |
189.19 g/mol |
IUPAC Name |
8-fluoro-6-methylquinoline-4-carbaldehyde |
InChI |
InChI=1S/C11H8FNO/c1-7-4-9-8(6-14)2-3-13-11(9)10(12)5-7/h2-6H,1H3 |
InChI Key |
HEOUIJQRACOMJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CN=C2C(=C1)F)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


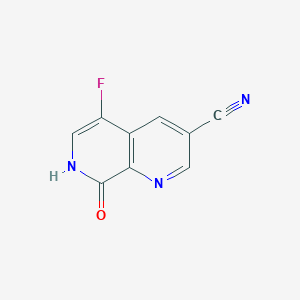
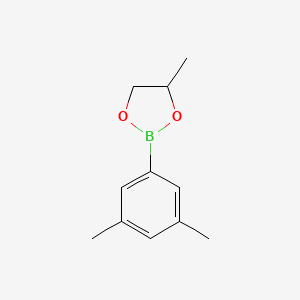
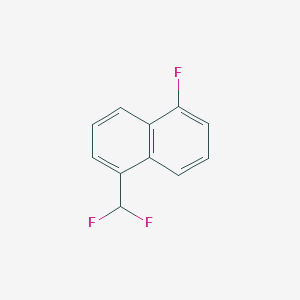
![3'-Ethynyl-[1,1'-biphenyl]-3-amine](/img/structure/B11904101.png)





![8H-Pyrano[3,2-f]benzothiazole](/img/structure/B11904141.png)
![1,7-Diazaspiro[4.4]nonane, 1-(1,3,4-oxadiazol-2-yl)-](/img/structure/B11904142.png)
